溴代-聚乙二醇单酸

描述

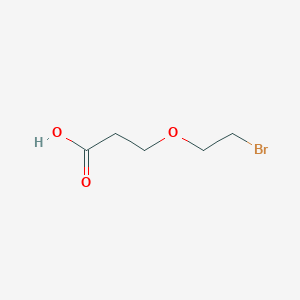

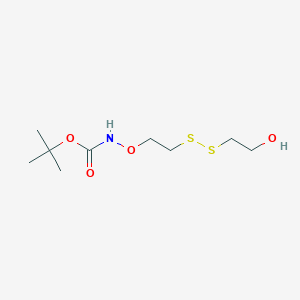

Bromo-PEG1-Acid is a heterobifunctional, PEGylated crosslinker that features a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG linker facilitates solubility in biological applications .

Synthesis Analysis

Bromo-PEG1-Acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of Bromo-PEG1-Acid is C5H9BrO3 . It has a molecular weight of 197.03 g/mol . The InChI string is InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) .Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG1-Acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

Bromo-PEG1-Acid has a molecular weight of 197.03 g/mol . It has a topological polar surface area of 46.5 Ų . It has a rotatable bond count of 5 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学研究应用

蛋白质降解构建模块

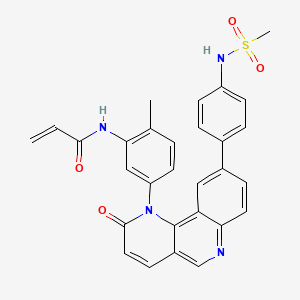

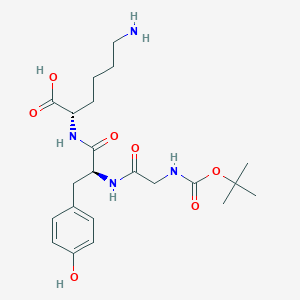

溴代-聚乙二醇单酸被用作构建蛋白质降解分子构建模块 {svg_1}. 这些分子被设计为靶向特定蛋白质进行降解,这在各种生物学研究和治疗应用中非常有用。

生物偶联

溴代-聚乙二醇单酸可用于生物偶联 {svg_2}. 这涉及将一个生物分子连接到另一个分子上,这在生物学研究和医学中可能是一个有用的工具。例如,它可以用来将药物连接到载体分子上,以改善其向体内特定目标的递送。

小分子合成

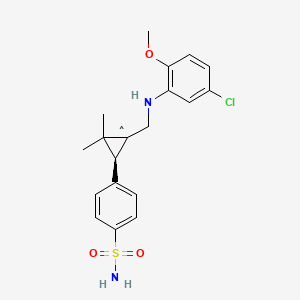

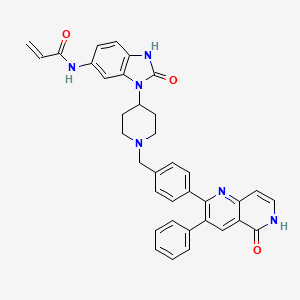

溴代-聚乙二醇单酸可以作为合成小分子的构建模块 {svg_3}. 这在许多科学研究领域都有用,包括药物化学和化学生物学。

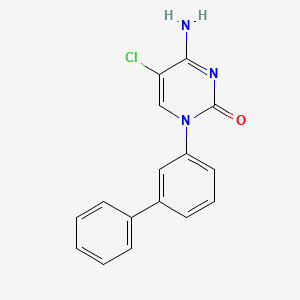

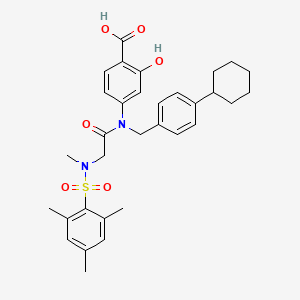

4. 小分子和/或生物分子的缀合物 溴代-聚乙二醇单酸可用于创建小分子和/或生物分子的缀合物 {svg_4}. 这些缀合物在生物学研究和医学中有各种应用,例如靶向药物递送和诊断成像。

5. 化学生物学和药物化学工具化合物 溴代-聚乙二醇单酸可用于创建用于化学生物学和药物化学的工具化合物 {svg_5}. 这些工具化合物可用于研究生物过程并开发新的治疗剂。

6. 抗体-药物偶联物或蛋白降解靶向嵌合体 (PROTAC) 溴代-聚乙二醇单酸可以合成地整合到抗体-药物偶联物或蛋白降解靶向嵌合体 (PROTAC) 分子中,用于靶向蛋白质降解 {svg_6}. 这是一个很有希望的开发新型治疗剂的策略,特别是针对由某些蛋白质过表达或异常活性引起的疾病。

作用机制

Target of Action

Bromo-PEG1-Acid is a PEG-based PROTAC linker . The primary targets of Bromo-PEG1-Acid are proteins that can be degraded by the Proteolysis Targeting Chimera (PROTAC) technology . The role of these targets varies, but they are typically disease-related proteins that are selectively degraded for therapeutic purposes .

Mode of Action

Bromo-PEG1-Acid interacts with its targets through a process called targeted protein degradation . The bromide (Br) group in Bromo-PEG1-Acid is a good leaving group for nucleophilic substitution reactions . This allows the compound to bind to its target proteins and induce their degradation . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The exact biochemical pathways affected by Bromo-PEG1-Acid depend on the specific proteins targeted for degradation. The general mechanism involves the ubiquitin-proteasome system, which is responsible for protein degradation in cells . By inducing the degradation of specific proteins, Bromo-PEG1-Acid can influence various cellular pathways and processes.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The molecular and cellular effects of Bromo-PEG1-Acid’s action are primarily related to the degradation of its target proteins . By selectively degrading disease-related proteins, Bromo-PEG1-Acid can potentially alter cellular functions and pathways, leading to therapeutic effects. The specific effects would depend on the proteins targeted for degradation.

Action Environment

The action, efficacy, and stability of Bromo-PEG1-Acid can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment could potentially affect the compound’s solubility and reactivity . Additionally, the presence of other biomolecules could influence the compound’s ability to bind to its targets and induce protein degradation

未来方向

Bromo-PEG1-Acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This suggests potential future applications in these areas.

生化分析

Biochemical Properties

Bromo-PEG1-Acid plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the bromide group, which can participate in nucleophilic substitution reactions .

Molecular Mechanism

At the molecular level, Bromo-PEG1-Acid exerts its effects through its bromide group and carboxyl group. The bromide group can participate in nucleophilic substitution reactions, while the carboxyl group can form covalent bonds with proteins and other biomolecules .

Transport and Distribution

The transport and distribution of Bromo-PEG1-Acid within cells and tissues are likely influenced by its chemical structure. The hydrophilic PEG spacer may facilitate its distribution in aqueous environments .

属性

IUPAC Name |

3-(2-bromoethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBYHCQUFPLTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-8-((2-amino-4-methylpentyl)oxy)-4,6-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B606299.png)

![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)